molecular formula C19H22N4O B4920506 [3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone CAS No. 5669-59-0

[3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone

Cat. No.: B4920506
CAS No.: 5669-59-0
M. Wt: 322.4 g/mol
InChI Key: NOFGZZKBWWMPOQ-UHFFFAOYSA-N
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Description

[3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole is 322.17936134 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4H-pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-14-19(2,21-22(3)17-12-8-5-9-13-17)23(20-15)18(24)16-10-6-4-7-11-16/h4-13,21H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFGZZKBWWMPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C)NN(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386349
Record name AC1MERVJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-59-0
Record name AC1MERVJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of 3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can be represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}

This compound features a hydrazine moiety linked to a pyrazole core, which is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone have shown efficacy against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can enhance cytotoxicity against specific targets such as BRAF(V600E) and EGFR .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)0.45
Compound BEGFR0.32
3,5-dimethyl...methanoneTBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that 3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone may possess similar mechanisms of action .

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives indicates that they can exhibit activity against a range of bacterial strains. For example, studies have shown that certain pyrazole compounds inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular integrity .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli8 µg/mL
Compound DS. aureus16 µg/mL
3,5-dimethyl...methanoneTBDTBDTBD

Case Studies

Several case studies highlight the biological significance of pyrazole derivatives:

  • Study on Anticancer Effects : In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, a series of pyrazole derivatives were tested for their cytotoxic effects. The results indicated that some derivatives had a synergistic effect when combined with doxorubicin .
  • Anti-inflammatory Mechanism Investigation : A study focused on the anti-inflammatory properties demonstrated that certain pyrazoles could significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

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